Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Description
Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate (CAS 20754-22-7) is an α,β-unsaturated ester characterized by a (2E)-configured propenoate backbone and a 4-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₁H₉F₃O₂, with a molar mass of 230.18 g/mol . The compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances reactivity in conjugate addition and cycloaddition reactions .
Properties
Molecular Formula |
C11H9F3O2 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3 |
InChI Key |
YUEFITCWDISQAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate typically involves the Heck coupling reaction. This reaction is carried out between an aryl halide and an alkene in the presence of a palladium catalyst. For instance, the reaction of 4-bromo-1-(trifluoromethyl)benzene with methyl acrylate in the presence of a palladium catalyst and a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvents, catalysts, and reaction parameters are crucial in industrial settings to ensure cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical properties of Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate with analogous α,β-unsaturated esters:
Key Observations :
- The trifluoromethyl group in the target compound increases molar mass and hydrophobicity compared to non-fluorinated analogs like 3o and 3p .
- The electron-withdrawing -CF₃ group shifts IR carbonyl (C=O) stretches to higher frequencies (~1710 cm⁻¹) compared to electron-donating substituents (e.g., 1705 cm⁻¹ for furan derivatives) .
- Stereoelectronic Effects : The (2E)-configuration ensures planar geometry, critical for π-π stacking in biological systems (e.g., AChE inhibition in thiazole analogs ).
Key Observations :
Stability and Reactivity
- The -CF₃ group stabilizes the α,β-unsaturated system against nucleophilic attack, making the compound less reactive than methoxy or methyl-substituted analogs (e.g., 3l, 3n ).
- Hydrolytic Stability : The methyl ester in the target compound is more stable under basic conditions compared to ethyl or benzyl esters (e.g., 3m, 3n ).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Esterification : React (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid with methanol using H₂SO₄ or HCl as a catalyst under reflux (60–80°C). Monitor progress via TLC or NMR .
- Continuous Flow Synthesis : For scalability, employ flow reactors with immobilized acid catalysts (e.g., Amberlyst-15) to enhance efficiency and reduce side reactions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the pure ester .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Key Techniques :
- ¹H/¹³C NMR : Look for the α,β-unsaturated ester signals:
- ¹H : δ 6.3–7.8 ppm (vinyl protons, coupling constant J ≈ 16 Hz for trans geometry) and δ 3.7–3.9 ppm (ester -OCH₃) .
- ¹³C : δ 167–170 ppm (ester carbonyl), 120–140 ppm (CF₃-substituted aromatic carbons) .
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 259.06 (C₁₁H₉F₃O₂⁺) .
Advanced Research Questions
Q. How does the para-trifluoromethyl group influence the compound’s electronic properties and reactivity in Michael addition reactions compared to analogs with halogens or methoxy substituents?
- Mechanistic Insights :
- The electron-withdrawing CF₃ group reduces electron density on the α,β-unsaturated system, increasing electrophilicity and accelerating nucleophilic attacks (e.g., by amines or thiols). This contrasts with electron-donating groups (e.g., -OCH₃), which slow reactivity .
- Comparative Data :
| Substituent | Relative Reactivity (vs. CF₃) | LogP |
|---|---|---|
| -CF₃ (para) | 1.0 (reference) | 3.2 |
| -Cl (para) | 0.7 | 2.8 |
| -OCH₃ (para) | 0.3 | 1.9 |
| Source: Experimental logP values from partitioning studies . |
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across different assays?
- Approaches :
- Assay Standardization : Control variables like solvent (DMSO vs. aqueous buffers), cell lines, and incubation times. For example, discrepancies in MIC values may arise from differential membrane permeability in Gram-positive vs. Gram-negative bacteria .
- Metabolite Analysis : Hydrolysis of the ester moiety in vivo can generate active metabolites (e.g., free acids). Use LC-MS to track metabolic stability and identify contributing species .
- Computational Modeling : Perform QSAR studies to correlate substituent effects (e.g., Hammett σ values) with activity trends. The CF₃ group’s hydrophobicity (high logD₇.₄ ≈ 3.5) may enhance membrane penetration in certain assays .
Q. How can researchers design kinetic studies to probe the compound’s stability under varying pH and temperature conditions?
- Protocol :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC at intervals (0–48 hrs). The ester is prone to hydrolysis in acidic/alkaline conditions, with half-life (t₁/₂) < 6 hrs at pH 2 or 10 .
- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures (typically >150°C for similar esters). Store samples at 4°C under nitrogen to prevent oxidation .
Methodological Considerations for Data Interpretation
Q. What computational tools are recommended for predicting the compound’s interactions with biological targets (e.g., COX-2 or bacterial enzymes)?
- Tools :
- Docking Software (AutoDock Vina, Schrödinger) : Model binding poses using crystal structures (PDB IDs: 5KIR for COX-2, 3VOB for FabI enoyl-ACP reductase). The CF₃ group may form hydrophobic interactions with Leu-352 (COX-2) or Phe-204 (FabI) .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding energy (MM-PBSA) and conformational changes .
Tables for Comparative Analysis
Table 1 : Substituent Effects on Physicochemical Properties
| Substituent (Position) | logP | logD₇.₄ | Hammett σ |
|---|---|---|---|
| -CF₃ (para) | 3.2 | 3.5 | +0.54 |
| -Cl (para) | 2.8 | 3.0 | +0.23 |
| -NO₂ (para) | 2.5 | 2.7 | +1.27 |
| Data compiled from partitioning studies and QSAR models . |
Table 2 : Biological Activity Trends in Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
